![molecular formula C8H11N3 B13337770 (R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine can lead to the formation of cyclopenta[b]pyridine derivatives . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese catalysts and oxidants like t-butyl hydroperoxide .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as manganese triflate and t-butyl hydroperoxide. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield cyclopenta[b]pyridin-5-one analogues, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s unique structure allows for the exploration of its potential as a therapeutic agent.
Industry: It can be used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
Mechanism of Action
The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Spirocyclic compounds: These compounds contain a spiroatom connecting two rings and are known for their diverse biological and pharmaceutical activities.
Uniqueness
®-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine is unique due to its specific fusion of a cyclopentane ring with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine |
InChI |
InChI=1S/C8H11N3/c9-7-2-1-6-5(7)3-4-11-8(6)10/h3-4,7H,1-2,9H2,(H2,10,11)/t7-/m1/s1 |
InChI Key |
WQQDXDGGJBEHPA-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CN=C2N |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


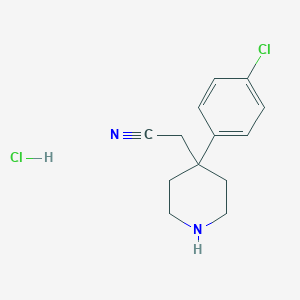
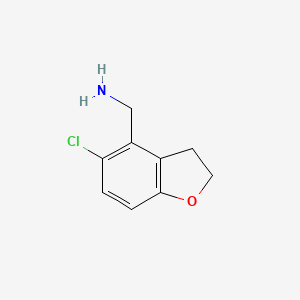

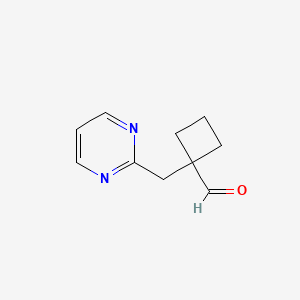
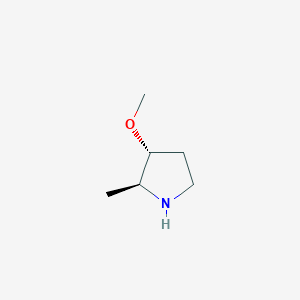
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
![1-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)cyclopentan-1-ol](/img/structure/B13337745.png)

![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
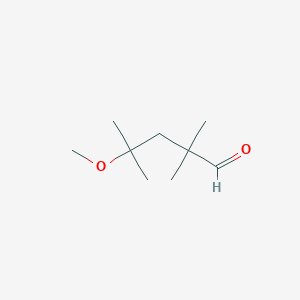
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
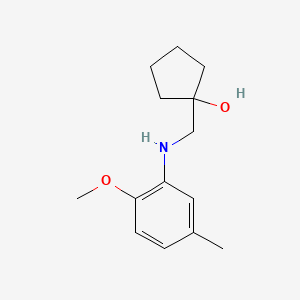
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
